molecular formula C13H19NO2 B12609277 Methyl 4-[(butan-2-yl)(methyl)amino]benzoate CAS No. 651328-35-7

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate

Cat. No.: B12609277
CAS No.: 651328-35-7
M. Wt: 221.29 g/mol
InChI Key: NKDVXWILCGIBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(butan-2-yl)(methyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 4-aminobenzoate is then subjected to alkylation with butan-2-yl and methyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-[(butan-2-yl)(methyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .

Properties

CAS No.

651328-35-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 4-[butan-2-yl(methyl)amino]benzoate

InChI

InChI=1S/C13H19NO2/c1-5-10(2)14(3)12-8-6-11(7-9-12)13(15)16-4/h6-10H,5H2,1-4H3

InChI Key

NKDVXWILCGIBMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.